
DAMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxyadenosine monophosphate, also known as deoxyadenylic acid, is a nucleotide that is a derivative of adenosine monophosphate. It is a monomer used in the formation of deoxyribonucleic acid (DNA). The compound is characterized by the presence of a phosphate group, a deoxyribose sugar, and an adenine base. Deoxyadenosine monophosphate plays a crucial role in various biological processes, including DNA replication and repair.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deoxyadenosine monophosphate can be synthesized through enzymatic and chemical methods. One common method involves the phosphorylation of deoxyadenosine using adenosine kinase in the presence of adenosine triphosphate. The reaction conditions typically include a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C.
Industrial Production Methods: In industrial settings, deoxyadenosine monophosphate is often produced using microbial fermentation. The process involves the cultivation of genetically engineered microorganisms that overexpress the enzymes required for the synthesis of deoxyadenosine monophosphate. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Deoxyadenosine monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxyadenosine diphosphate and deoxyadenosine triphosphate.
Reduction: Reduction reactions can convert deoxyadenosine monophosphate back to deoxyadenosine.
Substitution: The phosphate group in deoxyadenosine monophosphate can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include adenosine triphosphate and adenosine diphosphate. The reactions are typically carried out in aqueous solutions at neutral pH.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Various nucleophiles can be used to substitute the phosphate group under basic conditions.
Major Products:
Oxidation: Deoxyadenosine diphosphate and deoxyadenosine triphosphate.
Reduction: Deoxyadenosine.
Substitution: Various substituted deoxyadenosine derivatives.
Applications De Recherche Scientifique
Deoxyadenosine monophosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is essential for studying DNA replication, repair, and recombination processes.
Medicine: Deoxyadenosine monophosphate is used in the development of antiviral and anticancer therapies.
Industry: It is utilized in the production of DNA-based sensors and diagnostic tools.
Mécanisme D'action
Deoxyadenosine monophosphate exerts its effects by participating in the formation of DNA. It is incorporated into the DNA strand by DNA polymerases during replication. The compound interacts with the enzyme’s active site, facilitating the addition of the nucleotide to the growing DNA chain. The molecular targets include DNA polymerases and other proteins involved in DNA synthesis and repair pathways.
Comparaison Avec Des Composés Similaires
- Adenosine monophosphate
- Deoxyguanosine monophosphate
- Deoxycytidine monophosphate
- Deoxythymidine monophosphate
Comparison: Deoxyadenosine monophosphate is unique due to the presence of the adenine base and the absence of a hydroxyl group at the 2’ position of the deoxyribose sugar. This structural difference imparts distinct biochemical properties, such as its specific role in DNA synthesis. Compared to adenosine monophosphate, deoxyadenosine monophosphate is more stable and less prone to hydrolysis, making it a crucial component in DNA replication and repair.
Propriétés
Numéro CAS |
220203-77-0 |
|---|---|
Formule moléculaire |
C13H23Cl2N5O4 |
Poids moléculaire |
384.26 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



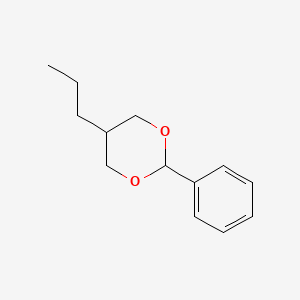
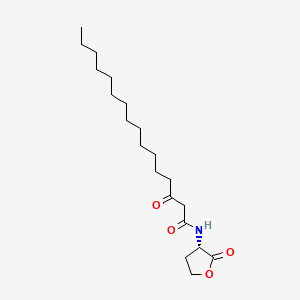
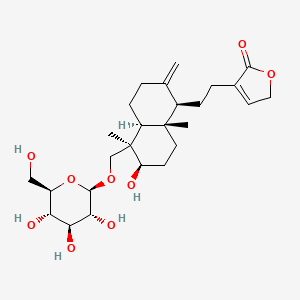
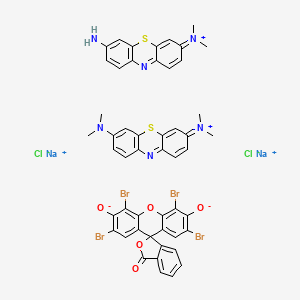
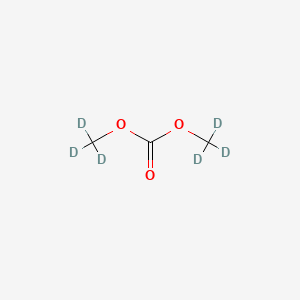
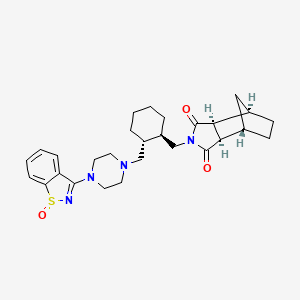

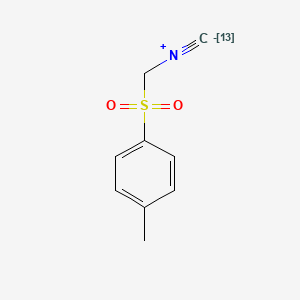
![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)
